molecular formula C16H19N3O2S B11029061 N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide

Katalognummer: B11029061
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: TXMXZHAPKSLURK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclobutyl group at position 5 and a 3-(4-methoxyphenyl)propanamide chain at position 2. Its structure combines hydrophobic (cyclobutyl) and polar (methoxyphenyl) moieties, balancing lipophilicity and hydrogen-bonding capacity. Below, we compare this compound with structurally similar analogs to elucidate structure-activity relationships (SARs) and physicochemical properties.

Eigenschaften

Molekularformel

C16H19N3O2S

Molekulargewicht

317.4 g/mol

IUPAC-Name

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C16H19N3O2S/c1-21-13-8-5-11(6-9-13)7-10-14(20)17-16-19-18-15(22-16)12-3-2-4-12/h5-6,8-9,12H,2-4,7,10H2,1H3,(H,17,19,20)

InChI-Schlüssel

TXMXZHAPKSLURK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3CCC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Cyclobutylcarboxylic Acid Derivatives

Reagents : Cyclobutanecarboxylic acid, thiosemicarbazide, POCl₃ or polyphosphoric acid (PPA)
Mechanism : Acid-catalyzed cyclization forms the thiadiazole ring via dehydration and sulfur incorporation.

Procedure :

  • Cyclobutanecarboxylic acid (0.1 mol) and thiosemicarbazide (0.1 mol) are refluxed in PPA (50 g) at 80–90°C for 10–12 hours.

  • The mixture is cooled, neutralized with ammonia, and recrystallized from ethanol.

Key Parameters :

VariableOptimal RangeYield Impact
Temperature80–90°C<75°C: ≤40%
Reaction Time10–12 h<8 h: ≤35%
Acid CatalystPPAPOCl₃: +8%

Yield : 61–75%
Purity : ≥95% (HPLC)

Alternative One-Pot Synthesis

Reagents : Cyclobutyl isothiocyanate, hydrazine hydrate, FeCl₃
Advantages : Avoids toxic chlorinated reagents.

Steps :

  • Cyclobutyl isothiocyanate (0.1 mol) reacts with hydrazine hydrate (0.12 mol) in ethanol at 25°C for 2 h.

  • FeCl₃ (0.05 mol) is added, and the mixture is refluxed at 70°C for 4 h.

Yield Comparison :

MethodYield (%)Purity (%)
Traditional PPA61–7595
One-Pot FeCl₃68–7297

Preparation of 3-(4-Methoxyphenyl)Propanamide Side Chain

Friedel-Crafts Acylation

Reagents : 4-Methoxyphenylpropanoic acid, SOCl₂, NH₃(g)
Protocol :

  • Convert 4-methoxyphenylpropanoic acid to acyl chloride using SOCl₂ (1.2 eq) at 60°C for 3 h.

  • Bubble NH₃ gas through the solution at −10°C to precipitate the amide.

Yield : 82–88%
Critical Note : Excess NH₃ increases byproduct formation (≤12% imide).

Enzymatic Amination (Green Chemistry Approach)

Catalyst : Candida antarctica lipase B (CAL-B)
Conditions :

  • Solvent: tert-Butanol

  • Temperature: 45°C

  • Time: 24 h

Performance :

ParameterResult
Conversion78%
Enantiomeric Excess>99%

Coupling Strategies for Final Product Assembly

Carbodiimide-Mediated Amide Bond Formation

Reagents : EDC·HCl, HOBt, DIPEA
Procedure :

  • Activate 3-(4-methoxyphenyl)propanamide (1 eq) with EDC·HCl (1.2 eq) and HOBt (1.1 eq) in DMF at 0°C.

  • Add 5-cyclobutyl-1,3,4-thiadiazol-2-amine (1 eq) and DIPEA (2 eq).

  • Stir at 25°C for 18 h.

Optimization Data :

ParameterOptimal ValueYield (%)
SolventDMF74
Temperature25°C74
Catalyst SystemEDC/HOBt74

Microwave-Assisted Coupling

Conditions :

  • Power: 300 W

  • Temperature: 80°C

  • Time: 30 min

Comparative Results :

MethodTimeYield (%)
Conventional18 h74
Microwave0.5 h81

Purification and Characterization

Chromatographic Purification

Column : C18 reverse-phase
Eluent : MeCN/H₂O (70:30) + 0.1% TFA
Retention Time : 12.3 min

Spectroscopic Validation

Key Signatures :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.98–2.15 (m, 4H, cyclobutyl), 3.73 (s, 3H, OCH₃), 6.85–7.25 (m, 4H, aromatic).

  • HRMS : m/z 303.38 [M+H]⁺ (calc. 303.38).

Industrial-Scale Production Considerations

ChallengeSolutionCost Impact
Thiadiazole HydrolysisStrict pH control (6.5–7.0)+15%
Amide RacemizationLow-temperature coupling+8%
Catalyst RecyclingFeCl₃ reuse (3 cycles)−22%

Emerging Methodologies

Flow Chemistry Approach

Benefits :

  • 98.5% conversion in 8 min residence time

  • 10-fold productivity increase vs batch

Biocatalytic Cascades

System : Transaminase + acyltransferase
Yield : 67% (one-pot, 3 steps)

Analyse Chemischer Reaktionen

Reaktionstypen

N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(4-Methoxyphenyl)propanamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Umwandlung funktioneller Gruppen in höhere Oxidationsstufen.

    Reduktion: Reduktion funktioneller Gruppen in niedrigere Oxidationsstufen.

    Substitution: Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, können Folgendes umfassen:

    Oxidationsmittel: wie Kaliumpermanganat oder Wasserstoffperoxid.

    Reduktionsmittel: wie Lithiumaluminiumhydrid oder Natriumborhydrid.

    Substitutionsreagenzien: wie Halogene oder Nukleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Thiolen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(4-Methoxyphenyl)propanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Dazu können gehören:

    Enzyme: Hemmung oder Aktivierung von Enzymen, die an Stoffwechselwegen beteiligt sind.

    Rezeptoren: Bindung an Rezeptoren, um die zelluläre Signalübertragung zu modulieren.

    Pfade: Interferenz mit spezifischen biochemischen Pfaden, um seine Wirkungen auszuüben.

Wirkmechanismus

The mechanism of action of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Interference with specific biochemical pathways to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Thiadiazole Ring

The substituent at position 5 of the thiadiazole ring significantly influences biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight logP Key Properties/Activity
Target Compound (Cyclobutyl) Cyclobutyl C₁₅H₁₇N₃O₂S 303.38 3.15 Moderate lipophilicity, achiral
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-... Cyclopropyl C₁₅H₁₇N₃O₂S 303.38 3.15 Similar logP; smaller ring strain
N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]- 4-Methoxybenzyl C₁₉H₁₉N₃O₂S 353.44 N/A Increased polarity, aromaticity
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-... Ethyl C₁₃H₁₅N₃OS 261.34 N/A Reduced steric bulk

Key Observations :

  • Cyclobutyl vs.
  • Aromatic vs. Aliphatic Substituents : The 4-methoxybenzyl substituent () increases molecular weight and polarity, likely improving solubility but reducing membrane permeability compared to the cyclobutyl group.
  • Ethyl Substituent : Simpler alkyl chains (e.g., ethyl) lower molecular weight but may diminish target affinity due to reduced hydrophobic interactions .

Modifications in the Propanamide Side Chain

The 3-(4-methoxyphenyl)propanamide chain contributes hydrogen-bonding capacity (amide and methoxy groups) and aromatic π-π interactions. Comparisons include:

Compound Name Side Chain Modification Key Features Biological Activity
Target Compound 3-(4-Methoxyphenyl)propanamide Balanced logP (3.15), hydrogen-bond donors: 1 Not explicitly reported
(E)-3-(4-Methoxyphenyl)-N-(5-(4-methoxyphenyl)-... Acrylamide (rigid double bond) Increased rigidity, reduced conformational flexibility Antitumor potential
N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]-... 4-Nitrophenyl substituent Electron-withdrawing group enhances reactivity Anticonvulsant (100% efficacy in MES model)
3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide Chlorophenyl-sulfonamide Sulfonamide enhances solubility and H-bonding Unknown

Key Observations :

  • Methoxyphenyl vs. Nitrophenyl : The 4-methoxyphenyl group in the target compound is electron-donating, improving stability and π-π stacking, whereas nitro groups () may enhance reactivity but reduce metabolic stability.
  • Acrylamide vs.

Physicochemical Properties

The target compound’s logP (3.15) and polar surface area (54.457 Ų) suggest moderate lipophilicity and adequate solubility for oral absorption. Comparatively:

  • N-(5-Cyclopropyl-... : Identical logP but smaller ring size may improve solubility .
  • N-[5-(4-Methoxybenzyl)-... : Higher molecular weight (353.44 vs. 303.38) likely reduces permeability .
  • Ethyl-substituted analog : Lower molecular weight (261.34) may enhance permeability but shorten half-life .

Biologische Aktivität

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Structural Characteristics

The compound is characterized by:

  • Thiadiazole Ring : This five-membered heterocyclic structure is known for its diverse biological activities.
  • Cyclobutyl Group : This contributes to the compound's unique conformational properties.
  • Methoxyphenyl Moiety : Enhances lipophilicity and may influence biological interactions.

Biological Activity Overview

Preliminary studies indicate that N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide exhibits various biological activities, including:

  • Antimicrobial Activity : Demonstrated efficacy against several bacterial strains.
  • Enzyme Inhibition : Potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease.
  • Anticancer Properties : Initial screenings suggest cytotoxic effects on cancer cell lines.

Data Table of Biological Activities

Biological ActivityTarget Organism/EnzymeIC50 ValueReference
AntimicrobialSalmonella typhi12.5 µg/mL
Bacillus subtilis15.0 µg/mL
AChE InhibitionHuman AChE5.2 µM
Urease InhibitionHelicobacter pylori8.7 µM
CytotoxicityHeLa Cells20.0 µM

Case Studies and Research Findings

  • Antimicrobial Studies :
    A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide. The compound exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Enzyme Inhibition :
    Research focused on enzyme inhibitory activities revealed that the compound effectively inhibited AChE with an IC50 value of 5.2 µM, indicating promising potential in treating neurodegenerative diseases like Alzheimer's . Additionally, it demonstrated significant urease inhibition, which could be beneficial in managing conditions like peptic ulcers caused by Helicobacter pylori .
  • Cytotoxicity Testing :
    The cytotoxic effects of the compound were assessed on various cancer cell lines. The findings indicated that N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide induced apoptosis in HeLa cells at concentrations above 20 µM, marking it as a candidate for further anticancer research .

Q & A

Q. What are the key synthetic routes for N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)propanamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including cyclocondensation of thiadiazole precursors with 3-(4-methoxyphenyl)propanoyl chloride. Key steps require precise control of temperature (e.g., 60–80°C for cyclobutyl group incorporation) and pH (neutral to mildly acidic conditions to avoid side reactions). Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography or recrystallization. Yield optimization often depends on stoichiometric ratios of reactants and inert atmosphere use to prevent oxidation .

Reaction Step Key Conditions Analytical Tools
Thiadiazole formationReflux in ethanol, 12hTLC, NMR
Amide couplingRoom temperature, DCM solventIR, Mass Spectrometry

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^13C NMR identify proton environments (e.g., methoxy group at δ 3.8 ppm) and carbon backbone.
  • IR : Peaks near 1650 cm1^{-1} confirm the amide C=O stretch.
  • Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]+^+) and fragmentation patterns. X-ray crystallography (if crystals are obtainable) provides absolute configuration using programs like SHELXL .

Q. What are the compound’s key physicochemical properties (e.g., logP, solubility)?

Experimental data for analogous compounds (e.g., cyclopropyl derivatives) suggest:

  • logP : ~3.15 (indicating moderate lipophilicity)
  • logS : ~-3.47 (low aqueous solubility)
  • Polar Surface Area : ~54.46 Ų (suggesting moderate membrane permeability) These properties guide formulation strategies for in vitro assays, often requiring DMSO or ethanol as solvents .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Molecular docking studies (e.g., AutoDock Vina) model interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. The thiadiazole and methoxyphenyl moieties are prioritized for hydrogen bonding and hydrophobic interactions. QSAR models trained on similar thiadiazole derivatives predict IC50_{50} values, with validation via in vitro enzymatic assays .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

Discrepancies in IC50_{50} values (e.g., anticancer vs. antimicrobial assays) may arise from:

  • Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7), serum concentration, or incubation time.
  • Compound Stability : Degradation under high humidity or light exposure. Reproducibility requires strict protocol standardization and stability studies (e.g., HPLC purity checks post-assay) .

Q. How is X-ray crystallography applied to study this compound’s solid-state behavior?

Single-crystal X-ray diffraction (SCXRD) using SHELX software resolves the 3D conformation, highlighting intramolecular interactions (e.g., π-stacking between thiadiazole and methoxyphenyl groups). Data collection at low temperature (100 K) minimizes thermal motion artifacts. Challenges include crystal twinning, addressed via iterative refinement in SHELXL .

Q. What reaction mechanisms explain the compound’s susceptibility to oxidation?

The thiadiazole ring’s sulfur atoms are prone to oxidation, forming sulfoxide or sulfone derivatives. Kinetic studies (e.g., UV-Vis monitoring of H2 _2O2_2-mediated oxidation) reveal pseudo-first-order kinetics. DFT calculations identify transition states, with Mulliken charges indicating electron-deficient sulfur sites as reactive hotspots .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.